molecular formula C16H26N2O3S B3975443 N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide CAS No. 294885-57-7

N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide

Cat. No.: B3975443
CAS No.: 294885-57-7
M. Wt: 326.5 g/mol
InChI Key: KJKIMODDWQINBB-UHFFFAOYSA-N
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Description

N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide ( 294885-57-7) is an organic compound with the molecular formula C16H26N2O3S and a molecular weight of 326.45 g/mol . This acetamide-sulfonamide hybrid features a lipophilic 1,5-dimethylhexyl chain, a structure that is of significant interest in medicinal chemistry for the design of novel bioactive molecules . Compounds containing sulfonamide and acetamide pharmacophores are extensively investigated for their potential biological activities. Research into similar molecular frameworks has indicated that such structures can act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), a established target for antimicrobial and antitumor agents . Furthermore, the structural motifs present in this compound are often explored in the development of potential anticancer agents, with some analogous sulfonamide-acetamide derivatives demonstrating cytotoxic activity against human cancer cell lines such as lung carcinoma (A-549) and breast carcinoma (MCF-7) in preclinical research . Key Identifiers and Properties • CAS Number: 294885-57-7 • Molecular Formula: C16H26N2O3S • Molecular Weight: 326.45 g/mol • IUPAC Name: this compound • Other Names: N-[4-(6-methylheptan-2-ylsulfamoyl)phenyl]acetamide This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(6-methylheptan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12(2)6-5-7-13(3)18-22(20,21)16-10-8-15(9-11-16)17-14(4)19/h8-13,18H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIMODDWQINBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198445
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294885-57-7
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294885-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another approach involves stirring ethyl cyanoacetate with amines at 70°C for several hours, followed by room temperature stirring overnight . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

  • Overactive Bladder Treatment
    • Mechanism of Action : Mirabegron selectively stimulates β-3 adrenoceptors in the bladder, leading to relaxation of the detrusor muscle during the storage phase of the bladder fill cycle. This results in increased bladder capacity and reduced urgency .
    • Clinical Efficacy : Clinical trials have demonstrated that Mirabegron significantly reduces the number of incontinence episodes and improves quality of life for patients suffering from OAB .
  • Potential in Other Urological Conditions
    • Research is ongoing into the use of Mirabegron for other urological conditions, such as urinary retention and interstitial cystitis. Its mechanism may provide benefits beyond OAB by modulating bladder function and improving patient outcomes .
  • Combination Therapies
    • There is increasing interest in combining Mirabegron with other medications for enhanced therapeutic effects. For instance, studies have examined its use alongside anticholinergic agents to provide complementary benefits in managing bladder dysfunction.

Mirabegron's biological activity extends beyond its primary application in urology:

  • Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound's structure allows it to inhibit pro-inflammatory pathways, making it a candidate for further research into inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of Mirabegron and its derivatives is crucial for optimizing its therapeutic profile:

  • Substituent Effects : Modifications on the phenyl ring can significantly influence biological activity. For example, substituents like nitro (-NO2) or chloro (-Cl) groups have been associated with enhanced anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
SubstituentBiological Activity
-NO2Enhanced anti-proliferative
-ClImproved receptor affinity

Recent Research Insights

Recent studies have focused on improving the synthesis process of Mirabegron to enhance purity and yield:

  • Synthesis Improvements : Novel methods have been developed that reduce impurities during synthesis, which is critical for ensuring drug safety and efficacy . These processes involve optimizing reaction conditions and utilizing high-purity starting materials.
  • Commercial Scale Production : Efforts are underway to adapt these improved synthesis methods for commercial scale production, ensuring that Mirabegron can be manufactured efficiently while maintaining high standards of quality .

Case Studies

  • Clinical Trials : Multiple clinical trials have validated the efficacy of Mirabegron in reducing OAB symptoms compared to placebo and traditional treatments. These trials typically measure outcomes such as the frequency of urination, urgency episodes, and overall patient satisfaction.
  • Combination Therapy Studies : Recent studies exploring combination therapies involving Mirabegron have shown promising results, particularly in patients who do not respond adequately to monotherapy with anticholinergics.

Mechanism of Action

The mechanism of action of N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide" and structurally related acetamide derivatives:

Compound Name Molecular Formula Substituent on Sulfonyl Group Molecular Weight (g/mol) Reported Activity Key Reference
This compound (Target Compound) C₁₆H₂₆N₂O₃S* 1,5-Dimethylhexylamine ~326.5 (estimated) Not explicitly reported -
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 2-Aminophenylthiol 296.37 Antimicrobial activity
Acetamide, N-[4-[[(aminocarbonyl)amino]sulfonyl]phenyl] (CAS 2828-63-9) C₉H₁₁N₃O₄S Ureido (aminocarbonyl) 257.27 No biological data provided
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (CAS 21312-10-7) C₁₂H₁₃N₃O₄S 5-Methylisoxazole 295.31 Structural analog of sulfonamides†
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable Furan-triazole hybrids Variable (~300–350) Anti-exudative (NSAID-like activity)

*Estimated based on structural similarity; †Isoxazole derivatives are associated with antimicrobial applications.

Key Structural and Functional Insights

Substituent Effects on Bioactivity The 1,5-dimethylhexyl group in the target compound introduces significant hydrophobicity, which may enhance membrane permeability compared to polar substituents like the ureido group in CAS 2828-63-9 . However, this hydrophobicity could reduce aqueous solubility, limiting bioavailability. By contrast, the target compound’s alkyl chain may prioritize anti-inflammatory pathways over antimicrobial effects.

Anti-Exudative vs. Antimicrobial Activity Compounds with heterocyclic appendages (e.g., furan-triazole in ) demonstrated anti-exudative activity comparable to diclofenac (NSAID) at 10 mg/kg . The methoxyphenyl and aminophenylthiol groups in ’s compound likely enhance hydrogen bonding with microbial targets, explaining its antimicrobial action—a feature absent in the target compound.

Physicochemical Comparisons Molecular Weight: The target compound (~326.5 g/mol) exceeds most analogs, which may impact pharmacokinetics (e.g., slower renal clearance).

Biological Activity

N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2S. The compound features a sulfonamide group attached to a phenyl ring and an acetamide moiety, which contributes to its biological properties. The presence of the sulfonamide group is particularly significant as it is known for antibacterial activity, while the acetamide component may enhance its pharmacological profile.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are critical for the development of new therapeutic agents targeting pain and inflammation pathways.

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, similar compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in several diseases including cancer. The inhibition profiles of structurally related compounds indicate that modifications in the side chains can significantly affect their binding affinity and selectivity towards specific isoforms.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative analysis with similar compounds reveals the following:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-[4-(N-(p-tolyl)sulfamoyl)phenyl]acetamidep-Toluidine substituentAntibacterialDifferent aromatic substituent
N-(4-(N-(2-fluorophenyl)sulfamoyl)phenyl)acetamide2-Fluorophenol substituentPotentially enhanced activityFluorinated ring
Acetamide, N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]-phenolTrifluoromethyl groupVaries based on substitutionTrifluoromethyl enhances potency

The uniqueness of this compound lies in its specific alkane chain length and branching at the nitrogen atom, which may influence solubility and interaction with biological targets differently compared to these similar compounds.

Case Study 1: Inhibition of Carbonic Anhydrase

A study focused on phenylacetamide-based sulfonamides demonstrated significant inhibition of human carbonic anhydrase isoforms. Compounds were synthesized and screened for inhibitory activity against isoforms hCA I, hCA II, hCA IX, and hCA XII. The most effective inhibitors showed IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

Case Study 2: Antibacterial Activity

Research into phenylacetamide derivatives has shown promising antibacterial activity against various bacterial strains. For instance, one derivative exhibited an EC50 value significantly lower than established antibacterial agents, suggesting enhanced efficacy . Scanning electron microscopy further confirmed that these compounds could disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide, and how is structural purity verified?

  • Methodological Answer : Synthesis typically involves reacting 4-acetamidobenzenesulfonyl chloride with 1,5-dimethylhexylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The sulfonamide bond formation is monitored via TLC. Post-synthesis, structural integrity is confirmed using 1H^1H-/13C^{13}C-NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer :

  • IR spectroscopy : Identifies sulfonamide (-SO2_2NH-) stretches (1330–1320 cm1^{-1} and 1160–1150 cm1^{-1}) and acetamide carbonyl (1650–1680 cm1^{-1}).
  • NMR : 1H^1H-NMR confirms aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 1.2–1.6 ppm for dimethylhexyl). 13C^{13}C-NMR resolves sulfonamide sulfur-linked carbons (~125–135 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in desiccated, amber vials to prevent hydrolysis of the sulfonamide group. Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when protected from light and moisture. LC-MS monitors degradation products like free sulfonic acid .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Stepwise temperature control : 0–5°C during sulfonylation to minimize byproducts.
  • Catalyst screening : Palladium or copper catalysts enhance coupling efficiency.
  • Solvent selection : Anhydrous DMF improves solubility of intermediates. Reaction progress is tracked via in-situ FTIR to terminate steps at >90% completion .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50}) arise from assay variability. Mitigation includes:

  • Orthogonal assays : Combine broth microdilution (CLSI guidelines) with time-kill kinetics.
  • Strain-specific controls : Use ATCC reference strains to standardize results.
  • SAR analysis : Compare substituent effects (e.g., dimethylhexyl vs. cyclopentyl) to isolate structure-activity relationships .

Q. How can computational modeling predict this compound’s reactivity or protein-binding affinity?

  • Methodological Answer :

  • DFT calculations : Simulate sulfonamide bond cleavage energy barriers under acidic/basic conditions.
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1AJJ for carbonic anhydrase) to predict binding modes. Adjust force fields to account for branched aliphatic chains .

Q. What degradation pathways dominate under physiological conditions, and how are they analyzed?

  • Methodological Answer : In vitro degradation (pH 7.4 PBS, 37°C) proceeds via:

  • Hydrolysis : LC-QTOF identifies sulfonic acid and acetamide fragments.
  • Oxidative pathways : H2_2O2_2 exposure generates sulfoxide derivatives, characterized by 1H^1H-NMR shifts (δ 2.8–3.1 ppm). Stability is enhanced by electron-withdrawing substituents on the phenyl ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Reactant of Route 2
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N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide

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